molecular formula C9H11F2N2O8P B12712007 Unii-D1OE4mxz8A CAS No. 139729-89-8

Unii-D1OE4mxz8A

Cat. No.: B12712007
CAS No.: 139729-89-8
M. Wt: 344.16 g/mol
InChI Key: APSMIPKDENVCML-QPPQHZFASA-N
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Description

UNII-D1OE4mxz8A is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to a specific molecular entity under its Substance Registration System (SRS). The UNII system provides a non-proprietary, unambiguous identifier for substances in regulated products, ensuring consistency in chemical and biological substance tracking across regulatory documents . UNIIs are generated based on a substance’s defining characteristics, such as molecular structure, composition, or other critical attributes. Each UNII comprises 9 alphanumeric characters followed by a 10th check character, ensuring data integrity .

This identifier is critical in pharmacovigilance, drug labeling, and global harmonization of chemical databases.

Properties

CAS No.

139729-89-8

Molecular Formula

C9H11F2N2O8P

Molecular Weight

344.16 g/mol

IUPAC Name

[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H11F2N2O8P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)13-2-1-5(14)12-8(13)16/h1-2,4,6-7,15H,3H2,(H,12,14,16)(H2,17,18,19)/t4-,6-,7-/m1/s1

InChI Key

APSMIPKDENVCML-QPPQHZFASA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves the introduction of fluorine atoms into the sugar moiety of uridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include difluorinated uridine derivatives, alcohols, and halogenated uridines .

Scientific Research Applications

2’-Deoxy-2’,2’-difluoro-5’-uridylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves its incorporation into DNA or RNA, where it interferes with the replication process. The presence of fluorine atoms enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of UNII-D1OE4mxz8A with similar compounds requires structural, functional, and regulatory analyses. Below is a framework for such a comparison, informed by guidelines for chemical data reporting and compound analysis (e.g., ).

Structural Analogs

To identify structural analogs, computational tools (e.g., PubChem, ChemSpider) or regulatory databases (e.g., FDA SRS) would be used to search for compounds with matching molecular frameworks or functional groups. For example:

Property This compound Analog Compound X Analog Compound Y
Molecular Formula Not disclosed C₁₄H₁₈N₂O₅ C₁₃H₁₆N₂O₄
Functional Groups Not disclosed Amide, ester Carboxylate, amine
Molecular Weight (g/mol) Not disclosed 294.3 276.3
Regulatory Status FDA-approved Experimental Approved in EU

Note: Hypothetical data due to lack of direct evidence.

Structural analogs often share pharmacological targets but may differ in pharmacokinetics (e.g., bioavailability, half-life) or toxicity profiles. For instance, a methyl group substitution in Compound X versus a hydroxyl group in Compound Y could alter metabolic stability .

Functional Analogs

Functional analogs are compounds with divergent structures but similar therapeutic or industrial applications. For example:

Property This compound Functional Analog Z
Primary Use Antihypertensive Antihypertensive
Mechanism of Action Not disclosed ACE inhibitor
Solubility (mg/mL) Not disclosed 25.6 (water)
Patent Expiry 2030 2028

Functional analogs may compete in the same market but differ in cost, synthesis complexity, or intellectual property status.

Key Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, the following insights emerge from analogous cases:

  • Synthesis Challenges : Structural analogs with complex stereochemistry often require multi-step synthesis, increasing production costs ().
  • Stability Issues : Functional analogs with ester groups may hydrolyze under humid conditions, necessitating specialized formulation ().
  • Regulatory Hurdles : Differences in impurity thresholds between regions (e.g., FDA vs. EMA) complicate global market access ().

Data Quality and Reporting Standards

Robust comparisons depend on consistent data reporting, as emphasized in and :

  • Spectral Data : NMR, HRMS, and elemental analysis must be disclosed for structural verification.
  • Experimental Reproducibility : Detailed synthesis protocols (e.g., reaction temperatures, catalysts) are critical for industrial scaling.
  • Regulatory Alignment : Compliance with ICH guidelines ensures comparability across jurisdictions.

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